(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE
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Overview
Description
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE is an organic compound characterized by its unique structure, which includes an amino group attached to a 4-methylphenyl ring and a phenylbutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE typically involves the reaction of 4-methylphenylamine with 4-phenylbutanoic acid under specific conditions. One common method is the Schiff base formation, where the amine reacts with an aldehyde or ketone to form an imine, followed by reduction to yield the desired compound . The reaction conditions often include the use of a catalyst such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Microreactor systems can be employed to optimize reaction kinetics and conditions, allowing for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and chromium trioxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In industrial applications, this compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate: Similar in structure but with a chlorobenzoate ester instead of a phenylbutanoate ester.
(Z)-[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino cyclopropanecarboxylate: Contains a fluorophenyl and cyclopropyl group, differing from the phenylbutanoate structure.
Uniqueness
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-10-12-16(13-11-14)18(19)20-22-17(21)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPRBOXOLNQCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CCCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CCCC2=CC=CC=C2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49827510 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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